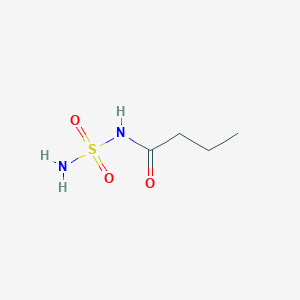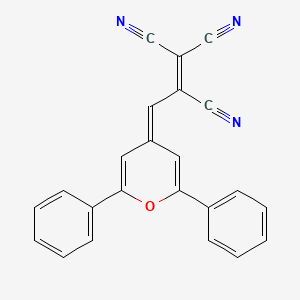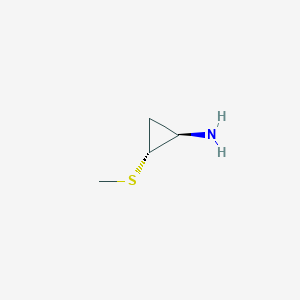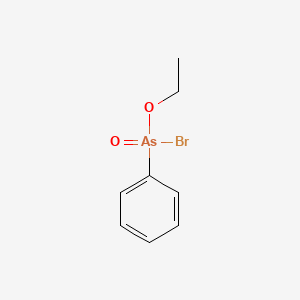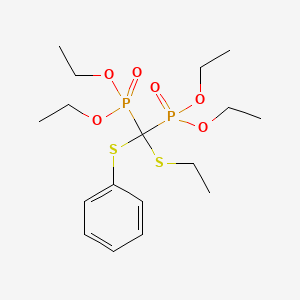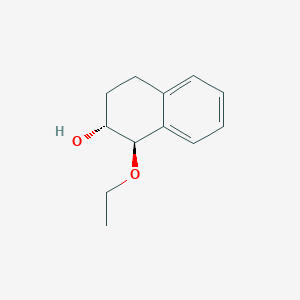
(1R,2R)-1-ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-Ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group and a tetrahydronaphthalene backbone. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 1-ethoxy-2-tetralone using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced chiral catalysts and high-pressure hydrogenation techniques can further enhance the production process, ensuring high enantiomeric purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (1R,2R)-1-Ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield more saturated derivatives, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: More saturated alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R,2R)-1-Ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving chiral recognition.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of chiral catalysts and as an intermediate in the production of fine chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals forces. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing biochemical pathways and eliciting specific biological responses. The exact pathways and targets can vary depending on the application and the specific context of its use.
Comparación Con Compuestos Similares
(1S,2S)-1-Ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol: The enantiomer of the compound, with opposite stereochemistry.
1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: A similar compound with a methoxy group instead of an ethoxy group.
1-Ethoxy-1,2,3,4-tetrahydronaphthalen-2-one: The ketone analog of the compound.
Uniqueness: (1R,2R)-1-Ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its enantiomers and analogs. This uniqueness is particularly valuable in applications requiring high enantiomeric purity and specific chiral interactions.
Propiedades
Número CAS |
63319-91-5 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
(1R,2R)-1-ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C12H16O2/c1-2-14-12-10-6-4-3-5-9(10)7-8-11(12)13/h3-6,11-13H,2,7-8H2,1H3/t11-,12-/m1/s1 |
Clave InChI |
OVSFIPQLYMGETL-VXGBXAGGSA-N |
SMILES isomérico |
CCO[C@H]1[C@@H](CCC2=CC=CC=C12)O |
SMILES canónico |
CCOC1C(CCC2=CC=CC=C12)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14487573.png)

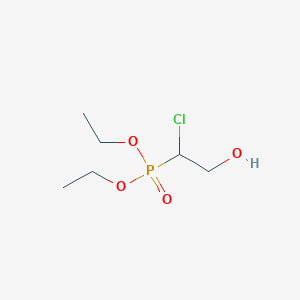
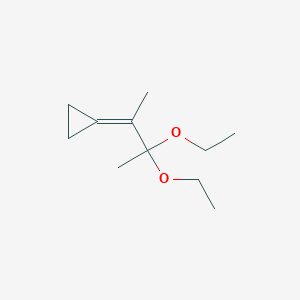
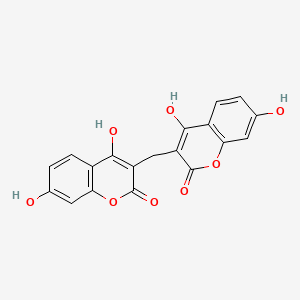
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)

